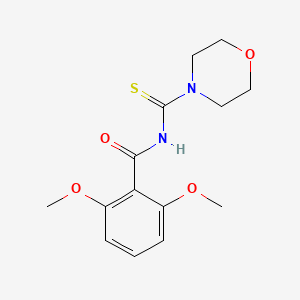
2,6-dimethoxy-N-(4-morpholinylcarbonothioyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dimethoxy-N-(4-morpholinylcarbonothioyl)benzamide, also known as CTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CTB is a thioamide derivative that has been found to have a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2,6-dimethoxy-N-(4-morpholinylcarbonothioyl)benzamide involves its binding to the mu-opioid receptor. This binding leads to the activation of downstream signaling pathways, resulting in various physiological effects. 2,6-dimethoxy-N-(4-morpholinylcarbonothioyl)benzamide has been found to have analgesic, anti-inflammatory, and anti-tumor properties.
Biochemical and Physiological Effects:
2,6-dimethoxy-N-(4-morpholinylcarbonothioyl)benzamide has been found to have a range of biochemical and physiological effects. It has been shown to have analgesic effects in animal models of pain, as well as anti-inflammatory effects in models of inflammation. 2,6-dimethoxy-N-(4-morpholinylcarbonothioyl)benzamide has also been found to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,6-dimethoxy-N-(4-morpholinylcarbonothioyl)benzamide in lab experiments is its selectivity for the mu-opioid receptor. This allows for the specific study of this receptor and its downstream signaling pathways. However, a limitation of using 2,6-dimethoxy-N-(4-morpholinylcarbonothioyl)benzamide is its potential toxicity, which must be carefully monitored.
Orientations Futures
There are several future directions for research involving 2,6-dimethoxy-N-(4-morpholinylcarbonothioyl)benzamide. One area of interest is the development of 2,6-dimethoxy-N-(4-morpholinylcarbonothioyl)benzamide analogs with improved selectivity and efficacy. Another area of interest is the study of 2,6-dimethoxy-N-(4-morpholinylcarbonothioyl)benzamide's effects on other GPCRs and their downstream signaling pathways. Additionally, 2,6-dimethoxy-N-(4-morpholinylcarbonothioyl)benzamide's potential as a therapeutic agent for pain and inflammation warrants further investigation.
In conclusion, 2,6-dimethoxy-N-(4-morpholinylcarbonothioyl)benzamide, or 2,6-dimethoxy-N-(4-morpholinylcarbonothioyl)benzamide, is a chemical compound with potential applications in scientific research. Its selectivity for the mu-opioid receptor allows for the specific study of this receptor and its downstream signaling pathways. 2,6-dimethoxy-N-(4-morpholinylcarbonothioyl)benzamide has been found to have a range of biochemical and physiological effects, including analgesic, anti-inflammatory, and anti-tumor properties. While there are limitations to its use in lab experiments, 2,6-dimethoxy-N-(4-morpholinylcarbonothioyl)benzamide's potential as a therapeutic agent and its role in the study of GPCRs make it an area of interest for future research.
Méthodes De Synthèse
The synthesis of 2,6-dimethoxy-N-(4-morpholinylcarbonothioyl)benzamide involves the reaction of 2,6-dimethoxybenzoyl chloride with morpholine in the presence of a base, followed by the addition of carbon disulfide. The resulting product is purified through recrystallization to obtain 2,6-dimethoxy-N-(4-morpholinylcarbonothioyl)benzamide in high yield.
Applications De Recherche Scientifique
2,6-dimethoxy-N-(4-morpholinylcarbonothioyl)benzamide has been found to have potential applications in scientific research, particularly in the study of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins that play a crucial role in cellular signaling. 2,6-dimethoxy-N-(4-morpholinylcarbonothioyl)benzamide has been shown to selectively bind to a specific GPCR, the mu-opioid receptor, and can be used as a tool to study its function.
Propriétés
IUPAC Name |
2,6-dimethoxy-N-(morpholine-4-carbothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S/c1-18-10-4-3-5-11(19-2)12(10)13(17)15-14(21)16-6-8-20-9-7-16/h3-5H,6-9H2,1-2H3,(H,15,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKHHZBJQMEXIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC(=S)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-N-[2-methyl-5-(2-quinoxalinyl)phenyl]propanamide](/img/structure/B5819803.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-(3-nitrophenyl)thiourea](/img/structure/B5819825.png)
![4-fluoro-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5819826.png)

![1-({4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)pyrrolidine](/img/structure/B5819840.png)


![N-[4-(aminosulfonyl)phenyl]-2-(benzylthio)acetamide](/img/structure/B5819856.png)

![1-(2,3-dimethylphenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5819868.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-methylphenyl)urea](/img/structure/B5819879.png)
